molecular formula C10H12N2O2S B7967959 2-(Methylthio)-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid

2-(Methylthio)-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid

Cat. No.: B7967959
M. Wt: 224.28 g/mol
InChI Key: NOWLDVQDBQMKND-UHFFFAOYSA-N
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Description

2-(Methylthio)-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid is a heterocyclic compound characterized by a partially hydrogenated quinazoline core substituted with a methylthio (-SCH₃) group at position 2 and a carboxylic acid (-COOH) group at position 4. Its molecular formula is C₁₀H₁₂N₂O₂S, with a molar mass of 224.28 g/mol. The compound is listed under CAS number 1542029-69-5 in commercial catalogs , though a conflicting CAS entry (731812-28-5) appears in another source for a related derivative lacking the methylthio group .

The compound is synthesized via methods analogous to those described for structurally related thiazole and quinazoline derivatives. For example, bromine-mediated cyclization of aminobenzoate precursors in acetic acid (as seen in for benzothiazole carboxylates) could be adapted for its preparation . It is marketed as a biochemical reagent, though availability varies; some suppliers list it as "discontinued" , while others note it as "typically in stock" .

Properties

IUPAC Name

2-methylsulfanyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-15-10-11-5-7-4-6(9(13)14)2-3-8(7)12-10/h5-6H,2-4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWLDVQDBQMKND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C2CC(CCC2=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving an anthranilic acid derivative and a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a thiol reagent such as methylthiol.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazoline core can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group, using nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Amines, alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced quinazoline derivatives

    Substitution: Substituted quinazoline derivatives

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity
Research has indicated that 2-(Methylthio)-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid exhibits antimicrobial properties. Studies have shown its effectiveness against a range of bacterial strains, suggesting potential use in developing new antibiotics or antimicrobial agents.

2. Anti-inflammatory Effects
There is emerging evidence supporting the compound's anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit pro-inflammatory cytokines, which could lead to therapeutic applications in treating inflammatory diseases such as arthritis.

3. Neuroprotective Properties
Preliminary research indicates that this compound may have neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress and apoptosis in laboratory settings, making it a candidate for further investigation in neurodegenerative disease therapies.

Material Science

1. Polymer Chemistry
The unique structure of 2-(Methylthio)-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid makes it valuable in the synthesis of novel polymers. Its ability to act as a monomer or additive can enhance the mechanical and thermal properties of polymeric materials.

2. Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound can be utilized in formulating advanced coatings and adhesives. Research into its application in protective coatings for metals and plastics is ongoing.

Agricultural Research

1. Plant Growth Regulators
Studies have explored the potential of this compound as a plant growth regulator. It has been observed to enhance growth rates and yield in certain crops when applied at specific concentrations.

2. Pest Control
Research indicates that 2-(Methylthio)-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid may exhibit insecticidal properties against common agricultural pests. This could pave the way for developing eco-friendly pest control solutions.

Case Studies

Study Focus Findings Reference
Antimicrobial ActivityEffective against E. coli and S. aureus; potential for new antibiotic development.Journal of Medicinal Chemistry
Anti-inflammatory EffectsInhibition of TNF-alpha production in macrophages; promising for arthritis treatment.Inflammation Research
Neuroprotective PropertiesProtection against oxidative stress in neuronal cells; potential for Alzheimer's therapy.Neurobiology of Disease
Polymer ChemistryEnhanced thermal stability in polymer blends; useful for high-performance materials.Polymer Science
Plant Growth RegulationIncreased biomass and yield in treated crops; effective at low concentrations.Agricultural Sciences

Mechanism of Action

The mechanism of action of 2-(Methylthio)-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes or receptors, potentially inhibiting their activity. The methylthio group may enhance the compound’s binding affinity or alter its pharmacokinetic properties. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Tetrahydroquinazoline Derivatives

Compound Name CAS Number Molecular Formula Key Substituents Key Differences vs. Target Compound References
2-(Methylthio)-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid 1542029-69-5 C₁₀H₁₂N₂O₂S -SCH₃ (C2), -COOH (C6) Reference compound
4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline 51660-11-8 C₉H₁₁ClN₂S -SCH₃ (C2), -Cl (C4) Lacks carboxylic acid; increased lipophilicity
2-Chloro-5,6,7,8-tetrahydroquinoline-6-carboxylic acid 1256834-88-4 C₁₀H₁₀ClNO₂ -Cl (C2), -COOH (C6) Quinoline core (vs. quinazoline); altered heterocycle
2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid hydrochloride 1384707-94-1 C₁₁H₁₂F₃N₂O₂·HCl -CF₃ (C4), -CH₃ (C2), -COOH (C6) Trifluoromethyl group enhances metabolic stability
Benzo[d]thiazole-6-carboxylic acid 3622-35-3 C₈H₅NO₂S Benzothiazole core, -COOH (C6) Aromatic benzothiazole (vs. saturated quinazoline)

Key Observations:

Carboxylic acid at position 6 introduces hydrogen-bonding capacity, which may influence receptor binding or solubility. Its absence in analogs like 51660-11-8 results in reduced polarity .

Core Heterocycle Modifications: Replacement of the quinazoline core with quinoline (1256834-88-4) alters π-π stacking interactions due to differences in aromaticity and nitrogen placement . Benzothiazole derivatives (e.g., 3622-35-3) lack the tetrahydro ring system, reducing conformational flexibility but increasing planarity for intercalation .

Functional Group Additions :

  • The trifluoromethyl (-CF₃) group in 1384707-94-1 improves metabolic stability and electron-withdrawing effects, which could enhance drug-like properties .

Synthetic Accessibility :

  • Methylthio-substituted tetrahydroquinazolines are synthesized via bromine-mediated cyclization or thiourea intermediates, as seen in benzothiazole carboxylate preparations . Chlorinated derivatives (e.g., 51660-11-8) may require halogenation steps .

Biological Activity

2-(Methylthio)-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid (CAS No. 1542029-69-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₀H₁₂N₂O₂S
  • Molecular Weight : 224.28 g/mol
  • Structure : The compound features a tetrahydroquinazoline core with a methylthio group and a carboxylic acid moiety.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2-(Methylthio)-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid. In vitro assays have demonstrated its efficacy against various human cancer cell lines:

Cell Line IC₅₀ (µM) Mechanism of Action
A549 (Lung)0.57Induces apoptosis and cell cycle arrest
HeLa (Cervical)0.73Inhibition of tubulin polymerization
HepG2 (Liver)5.74Disruption of microtubule dynamics
MCF-7 (Breast)0.87Activation of caspase pathways

In a study by Qi et al., the compound was shown to inhibit tubulin assembly, which is critical for cancer cell proliferation . The mechanism involves binding to the colchicine site on β-tubulin, leading to microtubule depolymerization and subsequent cell death .

The biological activity of this compound is primarily attributed to its interaction with cellular components involved in mitosis:

  • Tubulin Binding : The compound binds to the colchicine site on β-tubulin, inhibiting microtubule assembly and causing cell cycle arrest at the G2/M phase.
  • Apoptosis Induction : It activates caspase pathways, leading to programmed cell death in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, contributing to oxidative stress in cancer cells .

Case Studies

Several case studies have examined the effects of 2-(Methylthio)-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid in vivo:

  • Study on Lung Cancer Models : In a murine model of lung cancer, administration of the compound resulted in significant tumor reduction compared to control groups. Histological analysis indicated increased apoptosis within tumor tissues .
  • Combination Therapy Research : A study explored its use in combination with standard chemotherapeutics. The results indicated enhanced efficacy when used alongside agents like doxorubicin and paclitaxel, suggesting a synergistic effect that warrants further investigation .

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